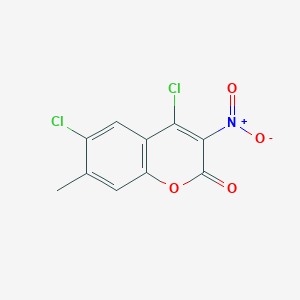

4,6-Dichloro-7-methyl-3-nitrocoumarin

Description

Significance of the Coumarin (B35378) Core Structure in Academic Chemical Research

The coumarin scaffold, a bicyclic structure formed by the fusion of a benzene (B151609) ring and a pyrone ring, is a privileged motif in chemical and pharmaceutical sciences. nih.gov This prominence is due to several key factors. The coumarin nucleus is a stable, low molecular weight structure that is readily amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships. nih.gov Found in numerous plants, fungi, and bacteria, natural coumarins serve various ecological roles. nih.govresearchgate.net

In academic research, the coumarin core is prized for its diverse pharmacological potential, which includes anticoagulant, antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. researchgate.netresearchgate.neteurekaselect.com Its unique physicochemical properties also make it a valuable component in the development of fluorescent probes and sensors for biological systems. eurekaselect.com The ability of the coumarin structure to interact with a wide array of enzymes and receptors through non-covalent interactions underpins its broad range of biological applications. researchgate.neteurekaselect.com Consequently, it serves as an inspirational template for medicinal chemists in the design and synthesis of novel therapeutic agents. nih.govnih.gov

Structural Characteristics of 4,6-Dichloro-7-methyl-3-nitrocoumarin: An Examination of Substituent Effects on Molecular Properties

The molecular properties of 4,6-Dichloro-7-methyl-3-nitrocoumarin are dictated by the electronic and steric effects of its substituents—two chlorine atoms, a methyl group, and a nitro group—on the core coumarin framework. Each substituent imparts distinct electronic characteristics that collectively influence the molecule's reactivity, stability, and potential biological activity.

Halogen Substituents (Chlorine): The two chlorine atoms at positions 4 and 6 are highly electronegative and exert a strong electron-withdrawing inductive effect. lumenlearning.com This effect reduces the electron density of the aromatic ring, making the compound a weaker nucleophile compared to unsubstituted coumarin. lumenlearning.com While halogens are typically deactivating, they are also ortho-, para-directing in electrophilic aromatic substitution reactions due to resonance effects where they can donate a lone pair of electrons. lumenlearning.com The presence of chlorine can also enhance the lipophilicity of the molecule, potentially influencing its ability to cross biological membranes.

Methyl Substituent (CH₃): In contrast to the chloro and nitro groups, the methyl group at position 7 is an electron-donating group through an inductive effect. This effect can partially counteract the electron-withdrawing nature of the other substituents on the benzene ring portion of the coumarin.

The interplay of these substituents creates a complex electronic environment within the 4,6-Dichloro-7-methyl-3-nitrocoumarin molecule. The strong electron-withdrawing nature of the chloro and nitro groups is expected to significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key determinants of its optoelectronic properties and chemical reactivity. researchgate.netmdpi.com

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Chloro (Cl) | 4 | Electron-withdrawing (Inductive), Lone pair donation (Resonance) | Deactivating |

| Chloro (Cl) | 6 | Electron-withdrawing (Inductive), Lone pair donation (Resonance) | Deactivating |

| Methyl (CH₃) | 7 | Electron-donating (Inductive) | Activating |

| Nitro (NO₂) | 3 | Strongly electron-withdrawing (Inductive and Resonance) | Strongly deactivating |

Contextualization within the Broader Field of Halogenated and Nitro-Substituted Coumarins Research

The study of 4,6-Dichloro-7-methyl-3-nitrocoumarin is situated within the active and expansive research areas of halogenated and nitro-substituted coumarins. The introduction of halogens into the coumarin structure is a well-established strategy for modifying the biological and photophysical properties of these compounds. thieme.denih.gov Selectively halogenated coumarins are valuable intermediates in the synthesis of more complex and functionally diverse derivatives. thieme.de Research has shown that halogenation can lead to compounds with potent cytotoxic, antimicrobial, and enzyme-inhibiting activities. mdpi.comanalis.com.my

Similarly, the synthesis and evaluation of nitro-substituted coumarins form a significant subfield of coumarin chemistry. nih.gov These compounds are not only explored for their own biological activities but also serve as versatile precursors for other derivatives. For instance, 4-chloro-3-nitrocoumarin (B1585357) has been utilized as a starting material for the synthesis of more complex heterocyclic systems, such as pyrrolocoumarins. The reduction of the nitro group to an amine provides a chemical handle for further functionalization, leading to a wide range of compounds with potential therapeutic applications. chemmethod.comias.ac.in

Therefore, 4,6-Dichloro-7-methyl-3-nitrocoumarin embodies a convergence of these research interests. The specific arrangement of its substituents makes it a candidate for investigation into novel biological activities and a potential building block in synthetic organic chemistry. The combined electron-withdrawing power of the chloro and nitro groups, modulated by the electron-donating methyl group, presents a unique electronic landscape that warrants further exploration for its potential applications in materials science and medicinal chemistry.

Properties

IUPAC Name |

4,6-dichloro-7-methyl-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO4/c1-4-2-7-5(3-6(4)11)8(12)9(13(15)16)10(14)17-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKUFEBYXNMGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4,6 Dichloro 7 Methyl 3 Nitrocoumarin

Established Synthetic Pathways for 4,6-Dichloro-7-methyl-3-nitrocoumarin

The primary established pathway for synthesizing 4,6-dichloro-7-methyl-3-nitrocoumarin involves two main stages: the synthesis of the precursor, 4,6-dichloro-7-methylcoumarin, and its subsequent nitration at the 3-position. This approach allows for the precise installation of the nitro group onto the coumarin (B35378) core after the main heterocyclic structure has been formed.

Regioselective Nitration of Coumarin Precursors at the 3-Position

The introduction of a nitro group at the C-3 position of the coumarin ring is a critical step. This is typically achieved through electrophilic nitration. The C-3 position is part of the α,β-unsaturated lactone system, and its reactivity is influenced by the substituents on the benzenoid ring. While nitration of coumarins can occur on the benzene (B151609) ring, specific conditions can favor substitution at the 3-position. One-pot, metal-free methods using reagents like tert-butyl nitrite (B80452) (TBN) have been developed for the synthesis of 3-nitrocoumarins from aryl alkynoates, proceeding through a radical-triggered cyclization and nitration cascade. rsc.org For a pre-formed coumarin ring, direct nitration is more common. For instance, 4-chloro-3-nitrocoumarin (B1585357) itself is a known precursor for other complex heterocyclic compounds, indicating that 3-nitration of chlorinated coumarins is a feasible synthetic step. rsc.org

Optimization of Reaction Conditions for Nitration: Temperature, Acid Concentration, and Selectivity

The conditions for the nitration of coumarins are crucial for controlling the position of the nitro group. Temperature and the composition of the nitrating mixture are key variables. chemmethod.com

Temperature: Lower temperatures, often between 0–5 °C, are typically employed to control the exothermic nature of the nitration reaction and to enhance selectivity. chemmethod.comrdd.edu.iq Increasing the temperature can lead to the formation of multiple isomers and side products. chemmethod.com For example, in the nitration of 4,7-dimethyl coumarin, keeping the temperature under 5 °C overnight favored the formation of the 8-nitro isomer, while stirring at room temperature for a shorter period yielded more of the 6-nitro product. chemmethod.com

Acid Concentration: A mixture of concentrated nitric acid and sulfuric acid is a classic and effective nitrating agent for coumarins. rdd.edu.iq The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The ratio of these acids must be carefully controlled to achieve the desired outcome.

Alternative Nitrating Agents: To avoid the harsh conditions of mixed acids, other nitrating agents have been explored. These include cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), which can provide higher regioselectivity, and chromium nitrate in acetic anhydride, which allows for mononitration at room temperature. tandfonline.comtandfonline.comresearchgate.net Calcium nitrate in acetic acid has also been used as a milder alternative to traditional methods. scribd.com

The following table summarizes the effect of different nitrating agents on coumarin derivatives.

| Nitrating Agent | Conditions | Selectivity/Outcome |

| HNO₃ / H₂SO₄ | 0–5 °C | Effective for nitration, but can lead to multiple isomers depending on the substrate and exact conditions. chemmethod.comrdd.edu.iq |

| Cerium(IV) Ammonium Nitrate (CAN) | Acetic acid or acetonitrile, room temperature | Can offer improved regioselectivity, often targeting the benzenoid ring. tandfonline.com |

| Chromium Nitrate / Acetic Anhydride | Room temperature | A mild and efficient method for regioselective mononitration. tandfonline.com |

| tert-Butyl Nitrite (TBN) | Metal-free, one-pot from aryl alkynoates | Leads specifically to 3-nitrocoumarins via a nitrative cyclization mechanism. rsc.org |

Preparation of Key Precursors: 4,6-Dichloro-7-methylcoumarin

The synthesis of the direct precursor, 4,6-dichloro-7-methylcoumarin, is foundational to the entire process. This is typically accomplished through acid-catalyzed condensation reactions, with the Pechmann condensation being a prominent method. scispace.comwordpress.com

The Pechmann reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For the synthesis of 4,6-dichloro-7-methylcoumarin, the required starting materials would be 3,5-dichloro-4-methylphenol and a suitable β-ketoester, such as ethyl acetoacetate .

The reaction is generally catalyzed by strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or solid acid catalysts like Amberlyst-15. scispace.comyoutube.com The use of solid, recyclable catalysts like Amberlyst-15 represents a more environmentally friendly approach. scispace.com The reaction temperature is a critical parameter, with optimal yields often achieved around 110°C under solvent-free conditions. scispace.com

Exploration of Novel and Sustainable Synthetic Routes for Nitrocoumarins

In line with the principles of green chemistry, research has focused on developing more sustainable methods for synthesizing nitrocoumarins. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

Novel strategies include:

Solid-Phase Synthesis: Using solid supports like montmorillonite (B579905) K-10 clay impregnated with reagents like cupric nitrate (claycop) or CAN allows for reactions to be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. tandfonline.comresearchgate.net

Mild Nitrating Agents: The use of metal nitrates like calcium nitrate or chromium nitrate provides milder alternatives to the highly corrosive nitric acid/sulfuric acid mixture, reducing side reactions and improving safety. tandfonline.comscribd.com

Catalytic Methods: The development of efficient catalysts can reduce the amount of reagents needed and allow reactions to proceed under less harsh conditions. For example, various Lewis acids have been employed to catalyze the Pechmann condensation for precursor synthesis. wordpress.com

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates, such as the nitrative cyclization of aryl alkynoates, can significantly improve efficiency and reduce waste. rsc.org

Strategies for Enhancing Synthetic Yield and Purity of 4,6-Dichloro-7-methyl-3-nitrocoumarin

Maximizing the yield and ensuring the high purity of the final product are paramount. This is achieved through a combination of optimizing reaction conditions and employing effective purification techniques.

Reaction Optimization: As discussed, fine-tuning parameters such as temperature, reaction time, and the molar ratio of reactants and catalysts is crucial. scispace.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) helps determine the optimal reaction time and prevent the formation of degradation products. chemmethod.com

Purification Methods: After the synthesis, the crude product is often a mixture of isomers and unreacted starting materials.

Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical; for instance, ethanol (B145695) is frequently used to recrystallize nitrocoumarin derivatives. rdd.edu.iq The difference in solubility between isomers in a particular solvent can also be exploited for separation. researchgate.net

Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool. High-Performance Liquid Chromatography (HPLC) can also be used for both analytical separation to check purity and for preparative separation of isomers. rdd.edu.iq

Scalability Considerations in Laboratory and Industrial Synthesis of Nitrocoumarin Derivatives

Transitioning a synthetic procedure from a laboratory scale to an industrial scale introduces a new set of challenges that must be addressed.

Safety and Hazard Management: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. The use of large quantities of strong acids like nitric and sulfuric acid also requires specialized handling and storage infrastructure.

Cost-Effectiveness: The cost of starting materials, reagents, solvents, and catalysts becomes a major factor in industrial production. The development of routes that use cheaper raw materials and recyclable catalysts is economically advantageous.

Process Efficiency: Reaction times that are acceptable in a lab (e.g., 24 hours) may be too long for efficient industrial production. wordpress.com Optimizing reactions to reduce cycle times is essential. Furthermore, simplifying workup and purification procedures to minimize solvent use and waste generation is a key consideration.

Environmental Impact: Industrial processes are subject to strict environmental regulations. Therefore, developing sustainable routes that minimize the generation of hazardous waste is not only environmentally responsible but also a legal and economic necessity. This drives the adoption of greener solvents, catalytic methods, and waste treatment protocols.

Chemical Reactivity and Derivatization Strategies of 4,6 Dichloro 7 Methyl 3 Nitrocoumarin

Transformation of the Nitro Group (NO₂) to Amino (NH₂) Functionalities

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, as it converts a strongly electron-withdrawing group into a strongly electron-donating and activating group. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the coumarin (B35378) ring and provides a handle for further derivatization.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This process involves the use of hydrogen gas in the presence of a metal catalyst.

Mechanisms: The reaction typically proceeds on the surface of the catalyst. The nitro compound is adsorbed onto the catalyst surface, where it reacts with adsorbed hydrogen atoms. The reduction is believed to occur in a stepwise manner, potentially involving nitroso and hydroxylamine (B1172632) intermediates, which are rapidly reduced to the final amine product.

Catalyst Selection: The choice of catalyst is crucial for achieving high yields and selectivity. Commonly used catalysts for the reduction of aromatic nitro groups include:

Palladium on carbon (Pd/C): A highly effective and versatile catalyst for this transformation.

Platinum oxide (PtO₂): Also known as Adams' catalyst, it is another powerful catalyst for nitro group reduction.

Raney Nickel (Raney Ni): A cost-effective catalyst, though sometimes requiring harsher reaction conditions. masterorganicchemistry.com

The selection of the catalyst can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions. For instance, palladium-based catalysts are often preferred for their high activity and selectivity under mild conditions.

While catalytic hydrogenation is effective, chemoselective reduction methods are often necessary when other reducible functional groups are present in the molecule. These methods utilize reducing agents that specifically target the nitro group.

Alternative Reducing Agents:

Metal/Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com This method is robust and widely applicable for the reduction of aromatic nitro compounds. The reaction proceeds through a series of single electron transfers from the metal to the nitro group, followed by protonation steps.

Sodium Borohydride (B1222165) (NaBH₄) in the presence of a catalyst: Sodium borohydride itself is generally not strong enough to reduce aromatic nitro groups. jsynthchem.com However, its reducing power can be enhanced by the addition of transition metal complexes, such as Ni(PPh₃)₄, allowing for the selective reduction of nitro compounds to amines. jsynthchem.com

Borane-Tetrahydrofuran Complex (BH₃-THF): This reagent can be used for the chemoselective reduction of nitroarenes, particularly in the presence of other sensitive functionalities. jrfglobal.com The reaction conditions are typically mild, making it a useful alternative to metal-based reductions.

Chemoselectivity: The key advantage of these methods is their ability to selectively reduce the nitro group without affecting other functional groups, such as halogens or the ester linkage in the coumarin ring. For example, reduction with Sn/HCl is known to be selective for the nitro group in the presence of carbonyl groups. stackexchange.com

| Method | Reagents | Typical Conditions | Selectivity |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Room temperature to moderate heat, atmospheric to high pressure | High, but can reduce other functional groups |

| Metal/Acid Reduction | Sn/HCl or Fe/HCl or Zn/HCl | Reflux | Good for nitro group in presence of carbonyls |

| Catalyzed NaBH₄ | NaBH₄, Ni(PPh₃)₄ | Room temperature, EtOH solvent | High for nitro group |

| Borane Reduction | BH₃-THF | Room temperature | Good for nitro group in presence of other sensitive groups |

Nucleophilic Aromatic Substitution Reactions at the Halogenated Positions

The chlorine atoms at the C-4 and C-6 positions of 4,6-dichloro-7-methyl-3-nitrocoumarin are susceptible to nucleophilic aromatic substitution (SₙAr). This type of reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. youtube.comlibretexts.org

The reactivity of the two chlorine atoms towards nucleophilic substitution is not identical. The chlorine at the C-4 position is generally more reactive than the chlorine at the C-6 position. This enhanced reactivity is due to the electronic influence of both the adjacent nitro group and the carbonyl group of the pyrone ring. These groups help to stabilize the negative charge that develops in the intermediate Meisenheimer complex during the SₙAr reaction. youtube.com

The nitro group at the C-3 position can delocalize the negative charge of the intermediate formed upon nucleophilic attack at C-4 through resonance, making this position more electrophilic and thus more susceptible to substitution. In contrast, the chlorine at C-6 is further away from the strongly activating nitro and carbonyl groups, resulting in a lower reactivity profile. This difference in reactivity allows for the possibility of selective monosubstitution at the C-4 position under controlled reaction conditions.

A wide variety of nucleophiles can be employed to displace the chlorine atoms, leading to a diverse range of substituted coumarin derivatives.

Amines: Primary and secondary amines are common nucleophiles in SₙAr reactions with halogenated coumarins. The reaction typically proceeds by heating the dichlorocoumarin with the amine in a suitable solvent, often in the presence of a base to neutralize the HCl generated. This provides access to a library of amino-substituted coumarins.

Thiols: Thiolate anions, generated by treating thiols with a base, are excellent nucleophiles due to the high polarizability of sulfur. libretexts.org They readily displace the chlorine atoms to form thioether derivatives. These reactions are often carried out under mild conditions.

Oxygen-Based Species: Alkoxides and phenoxides can also act as nucleophiles, leading to the formation of ether derivatives. These reactions typically require a strong base to deprotonate the corresponding alcohol or phenol (B47542).

| Nucleophile Type | Example Reagent | Resulting Functional Group |

| Amines | R-NH₂ (Primary Amine) | -NHR |

| R₂NH (Secondary Amine) | -NR₂ | |

| Thiols | R-SH (Thiol) in presence of base | -SR |

| Oxygen-Based | R-OH (Alcohol) in presence of base | -OR |

| Ar-OH (Phenol) in presence of base | -OAr |

The nucleophilic aromatic substitution on the coumarin ring generally proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Mechanism Steps:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom, leading to the formation of a tetrahedral intermediate. The negative charge in this intermediate is delocalized over the coumarin ring and is particularly stabilized by the electron-withdrawing nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.

The rate of the reaction is typically dependent on the first step, the addition of the nucleophile, which is the rate-determining step. The stability of the Meisenheimer complex is a key factor influencing the reaction rate. The more stable the intermediate, the faster the reaction. The presence of the nitro group ortho or para to the leaving group is crucial for this stabilization. libretexts.org In the case of 4,6-dichloro-7-methyl-3-nitrocoumarin, the nitro group at C-3 is ortho to the chlorine at C-4, strongly activating it for nucleophilic attack.

Ring-Opening and Cycloaddition Reactions Involving the Coumarin System

The coumarin scaffold consists of a stable fused ring system. While the lactone can be opened under harsh hydrolytic conditions (strong base or acid), such reactions are not typically employed for derivatization as they destroy the core structure. Instead, the reactivity of the C3-C4 double bond is more synthetically useful, particularly in cycloaddition reactions.

The electron-withdrawing 3-nitro group strongly activates the C3-C4 alkene bond, making it an excellent dienophile for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. While direct studies on 4,6-dichloro-7-methyl-3-nitrocoumarin are not extensively documented, the reactivity can be reliably inferred from studies on analogous 3-nitrocoumarins. For example, the reactions of 6-chloro-3-nitrocoumarin with various dienes have been investigated, showing that the coumarin derivative acts as a potent dienophile. sigmaaldrich.com These reactions proceed with high efficiency, often enhanced in aqueous media, to yield complex nitrotetrahydrobenzo[c]chromenone structures. sigmaaldrich.com The reaction involves the diene attacking the electron-poor C3-C4 bond of the coumarin.

The general scheme for a Diels-Alder reaction involving a substituted 3-nitrocoumarin (B1224882) is as follows:

Figure 1. General representation of a [4+2] cycloaddition reaction where a 3-nitrocoumarin acts as the dienophile.

The table below summarizes representative results for the cycloaddition of 6-chloro-3-nitrocoumarin with a model diene, 2,3-dimethyl-1,3-butadiene, under various conditions, which serves as a proxy for the expected reactivity of 4,6-dichloro-7-methyl-3-nitrocoumarin. sigmaaldrich.com

| Diene | Reaction Conditions | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Water, 100 °C | 24 | 95 |

| 2,3-Dimethyl-1,3-butadiene | Toluene, 110 °C | 48 | 80 |

| 2,3-Dimethyl-1,3-butadiene | Solvent-free, 80 °C | 12 | 85 |

Functionalization of the Methyl Group at Position 7

Oxidation: The C7-methyl group can be oxidized to a formyl (aldehyde) group or a carboxylic acid group using appropriate oxidizing agents. For instance, selenium dioxide (SeO₂) is widely used for the selective oxidation of benzylic methyl groups to aldehydes. researchgate.netresearchgate.net Further oxidation to a carboxylic acid can be achieved with stronger agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. These functionalized derivatives serve as versatile intermediates for further synthesis, such as the formation of Schiff bases or amides.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under UV light, can convert the methyl group into a bromomethyl group (-CH₂Br). This brominated intermediate is a potent electrophile, ideal for introducing a wide array of functionalities through nucleophilic substitution reactions, enabling the attachment of ethers, esters, amines, and other moieties.

The table below outlines potential derivatization strategies for the C7-methyl group based on well-established reactions for analogous methyl-substituted aromatic compounds.

| Reaction Type | Reagents | Product Functional Group | Potential for Further Derivatization |

|---|---|---|---|

| Oxidation to Aldehyde | Selenium Dioxide (SeO₂) | -CHO (Formyl) | Condensation reactions (e.g., Wittig, Knoevenagel), reductive amination. |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | -COOH (Carboxyl) | Formation of esters, amides, acid chlorides. |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | -CH₂Br (Bromomethyl) | Nucleophilic substitution with O, N, S, or C nucleophiles. |

Chemo- and Regioselectivity in Multi-Substituted Coumarin Reactions

The concept of chemo- and regioselectivity is critical when dealing with a molecule possessing multiple reactive sites, such as 4,6-dichloro-7-methyl-3-nitrocoumarin. The distinct electronic environments of the two chlorine atoms at the C4 and C6 positions dictate their susceptibility to nucleophilic aromatic substitution (SNAr).

The C4-chloro substituent is exceptionally reactive towards nucleophiles. Its reactivity is significantly enhanced due to the cumulative electron-withdrawing effects of two key features:

The 3-Nitro Group: This group is a powerful activating group for SNAr, stabilizing the negative charge in the Meisenheimer intermediate through resonance.

The Lactone Carbonyl Group: Acting in a vinylogous fashion, the C2-carbonyl group also withdraws electron density from the C4 position, further increasing its electrophilicity.

In contrast, the C6-chloro substituent is attached to the benzenoid ring and is only moderately activated by the distant nitro and carbonyl groups. Its reactivity is typical of a chloro group on a deactivated aromatic ring and is far lower than that of the C4-chloro.

Consequently, in a reaction with a nucleophile (e.g., an amine, alkoxide, or thiol), there is a strong and predictable regioselectivity for substitution at the C4 position. The reaction proceeds via an addition-elimination mechanism, with the nucleophile attacking the C4 carbon to form a stabilized anionic intermediate, followed by the expulsion of the chloride ion. This high degree of regioselectivity allows for the selective functionalization of the C4 position while leaving the C6-chloro and other parts of the molecule intact. nih.gov

The table below provides a comparative analysis of the two chloro positions to illustrate the basis for this regioselectivity.

| Position | Activating Groups | Mechanism of Activation | Predicted Reactivity towards Nucleophiles | Expected Product |

|---|---|---|---|---|

| C4-Chloro | 3-Nitro, 2-Carbonyl | Direct resonance and inductive withdrawal; vinylogous withdrawal. Strong stabilization of Meisenheimer intermediate. | Very High | Selective substitution at C4. |

| C6-Chloro | 3-Nitro, 2-Carbonyl | Weak inductive withdrawal due to distance. Minimal resonance effect. | Low | No reaction under conditions that substitute C4-Cl. |

Spectroscopic and Crystallographic Data for 4,6-Dichloro-7-methyl-3-nitrocoumarin Not Publicly Available

Detailed experimental data from advanced spectroscopic and crystallographic characterization of the chemical compound 4,6-dichloro-7-methyl-3-nitrocoumarin is not available in publicly accessible scientific literature and spectral databases. While the compound is listed in chemical catalogs, indicating its synthesis and commercial availability, the comprehensive analytical data required for a full structural and spectroscopic profile has not been published.

A search for primary research articles and reference database entries yielded basic information for the compound, such as its molecular formula (C₁₀H₅Cl₂NO₄), molecular weight (274.06 g/mol ), and melting point (157-158.4°C). indofinechemical.com However, specific datasets and interpretations for the following analytical methodologies could not be located:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H NMR, ¹³C NMR, or two-dimensional NMR (e.g., COSY, HMQC, HMBC, NOESY) spectra are available. This information is crucial for assigning the specific chemical environment of each proton and carbon atom, elucidating the carbon framework, and confirming the connectivity and spatial relationships within the molecule.

Vibrational Spectroscopy: Publicly available Infrared (IR) spectra for 4,6-dichloro-7-methyl-3-nitrocoumarin could not be found. Therefore, a detailed analysis of its characteristic absorption bands, particularly for the nitro (NO₂) and carbonyl (C=O) functional groups, cannot be performed.

Mass Spectrometry (MS): While a theoretical molecular weight is known, experimental mass spectrometry data, which would confirm the molecular formula and reveal characteristic fragmentation patterns upon ionization, is not present in the surveyed literature.

Without access to this primary experimental data, a scientifically accurate and detailed article adhering to the requested structure cannot be generated. The required in-depth analysis of proton and carbon assignments, spectral signatures, and fragmentation is entirely dependent on these unavailable datasets.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The crystal structure of the analogue, 4-chloro-3-nitro-2H-chromen-2-one, reveals that the coumarin (B35378) core possesses a planar conformation iucr.org. This planarity is a key structural feature influencing the molecule's electronic properties and packing behavior.

Obtaining single crystals of sufficient size and quality is a critical prerequisite for X-ray diffraction analysis. For organic compounds like substituted nitrocoumarins, several common crystallization techniques are employed:

Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solvent is then allowed to evaporate slowly and undisturbed over days or weeks, leading to the gradual formation of crystals as the solution becomes supersaturated.

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion at the interface between the two solvents gradually reduces the solubility of the compound, promoting crystal growth.

Vapor Diffusion: Similar to solvent diffusion, this method places a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent." The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Cooling: For compounds whose solubility is highly dependent on temperature, single crystals can be grown by preparing a saturated solution at an elevated temperature and then allowing it to cool slowly and controllably.

The choice of solvent is crucial and often determined empirically. For coumarin derivatives, common solvents include acetone, ethanol (B145695), chloroform, ethyl acetate, and mixtures thereof.

The process of solving and refining a crystal structure is not always straightforward and can be complicated by several common issues:

Twinning: This occurs when two or more separate crystal lattices are intergrown in a symmetrical manner. Twinning can make the diffraction pattern difficult to interpret. Specialized software is required to identify the nature of the twinning and to deconvolute the diffraction data from the different lattice orientations.

Disorder: This refers to situations where a molecule or a part of a molecule occupies more than one position or orientation within the crystal lattice. For a molecule like a substituted nitrocoumarin, a nitro group or even a substituent on the aromatic ring might exhibit rotational disorder. This is modeled during refinement by assigning partial occupancies to the disordered atoms.

Refinement Strategies: The refinement process involves adjusting a structural model to achieve the best possible fit with the experimental diffraction data. The quality of the final structure is assessed by parameters such as the R-factor. For a well-behaved structure, the R-factor is typically below 0.05 (5%). Challenges like weak diffraction, disorder, or twinning can lead to higher R-factors, necessitating more complex refinement strategies.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the crystal structure of 4-chloro-3-nitrocoumarin (B1585357), several key interactions contribute to the stability of the lattice vidyapublications.com.

C-H···O Hydrogen Bonds: While not a classic hydrogen bond donor, activated C-H groups on the aromatic ring can form weak hydrogen bonds with oxygen atoms from the nitro or carbonyl groups of neighboring molecules.

Halogen Interactions: A notable feature in the packing of 4-chloro-3-nitrocoumarin is the presence of short C-Cl···O=C contacts iucr.orgvidyapublications.com. These interactions, where the chlorine atom interacts with the carbonyl oxygen of an adjacent molecule, play a significant role in stabilizing the crystal structure. The Cl atom accepts a lone pair from the keto oxygen atom iucr.org.

Computational and Theoretical Chemistry Investigations of 4,6 Dichloro 7 Methyl 3 Nitrocoumarin

Quantum Chemical Calculations: Molecular Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,6-dichloro-7-methyl-3-nitrocoumarin, these calculations typically begin with molecular geometry optimization. Using methods like Density Functional Theory (DFT), often with a basis set such as B3LYP/6-311++G(d,p), the molecule's lowest energy conformation is determined. researchgate.netresearchgate.net This process calculates the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

The electron-withdrawing nature of the two chlorine atoms at positions 4 and 6, and the powerful nitro group at position 3, significantly influences the geometry of the coumarin (B35378) core. The C4-Cl and C6-Cl bonds, along with the C3-N bond of the nitro group, are key parameters of interest. The methyl group at C7, being electron-donating, provides a slight counter-effect.

Once optimized, the electronic structure can be analyzed. This includes mapping the electron density distribution and calculating atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which reveals the polarity of different bonds and identifies electrophilic and nucleophilic sites within the molecule. thenucleuspak.org.pk The nitro and chloro substituents are expected to create a significant dipole moment, rendering the molecule polar.

Illustrative Optimized Geometric Parameters for 4,6-Dichloro-7-methyl-3-nitrocoumarin

| Parameter | Predicted Value |

|---|---|

| Bond Length (C3–N) | ~1.48 Å |

| Bond Length (C4–Cl) | ~1.74 Å |

| Bond Length (C6–Cl) | ~1.73 Å |

| Bond Angle (O=C2–C3) | ~120.5° |

| Bond Angle (C3–C4–Cl) | ~118.0° |

Note: These values are illustrative and based on typical DFT calculations for similar substituted coumarins.

Density Functional Theory (DFT) Studies on Reactivity, Reaction Pathways, and Transition States

DFT is a powerful tool for exploring the chemical reactivity of molecules. For 4,6-dichloro-7-methyl-3-nitrocoumarin, DFT calculations can predict its susceptibility to nucleophilic or electrophilic attack. By mapping the Molecular Electrostatic Potential (MEP), regions of positive and negative potential on the molecule's surface can be visualized. researchgate.netthenucleuspak.org.pk The area around the nitro group's oxygen atoms would exhibit strong negative potential, while the carbon atoms attached to the electronegative chlorine and nitro groups would show positive potential, marking them as likely sites for nucleophilic attack.

Furthermore, DFT can be used to model entire reaction pathways. For instance, the nucleophilic substitution of one of the chlorine atoms can be simulated to determine the activation energy and the structure of the transition state. Such studies are crucial for understanding reaction mechanisms and predicting reaction outcomes, which is vital for synthetic applications. researchgate.net The relative reactivity of the C4-Cl versus the C6-Cl bond can be assessed by comparing the activation barriers for substitution at each position.

Frontier Molecular Orbital (FMO) Analysis and Prediction of Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netthenucleuspak.org.pk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

For 4,6-dichloro-7-methyl-3-nitrocoumarin, the strong electron-withdrawing groups are expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile. The LUMO is likely distributed over the pyrone ring and the nitro group, indicating that these are the primary regions for accepting electrons in a reaction. mdpi.com The HOMO, conversely, would be located more on the benzene (B151609) ring portion of the coumarin scaffold.

Predicted FMO Properties for 4,6-Dichloro-7-methyl-3-nitrocoumarin

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | ~ -7.5 to -8.5 | Moderate electron-donating ability |

| ELUMO | ~ -3.0 to -4.0 | Strong electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | High kinetic stability, but reactive |

| Electronegativity (χ) | ~ 5.25 to 6.25 | High |

Note: These values are representative estimates derived from studies on analogous nitro- and chloro-substituted coumarins.

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

While quantum calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a solvent environment. mdpi.comnih.gov An MD simulation of 4,6-dichloro-7-methyl-3-nitrocoumarin in a solvent like water or ethanol (B145695) would reveal how solvent molecules arrange around it and how this interaction affects its conformation.

MD simulations can track the rotation of the nitro group and the vibrations of the entire structure, providing insights into its flexibility and conformational preferences in solution. researchgate.net This is particularly important for understanding how the molecule might interact with biological targets, as its shape and dynamics in an aqueous environment can differ from its calculated gas-phase structure. These simulations can also be used to calculate properties like the solvation free energy.

In Silico Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For 4,6-dichloro-7-methyl-3-nitrocoumarin, time-dependent DFT (TD-DFT) can be used to predict its UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π*). mdpi.com

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These theoretical spectra help in assigning the peaks observed in experimental spectra to specific molecular motions, such as the C=O stretch of the lactone, the asymmetric and symmetric stretches of the NO2 group, and C-Cl stretching vibrations. Agreement between predicted and experimental spectra provides strong confidence in the accuracy of the computed molecular structure.

Predicted Spectroscopic Data for 4,6-Dichloro-7-methyl-3-nitrocoumarin

| Spectrum | Predicted Peak/Wavelength | Assignment |

|---|---|---|

| IR (cm-1) | ~1740-1760 | C=O (lactone) stretch |

| IR (cm-1) | ~1550-1570 | NO2 asymmetric stretch |

| IR (cm-1) | ~1340-1360 | NO2 symmetric stretch |

| IR (cm-1) | ~750-850 | C-Cl stretch |

Note: These are estimated values based on computational studies of similar coumarin structures.

Quantitative Structure-Property Relationship (QSPR) Modeling for Coumarin Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to correlate the structural features of a group of molecules with their physicochemical properties. nih.gov While a QSPR model cannot be built for a single molecule, 4,6-dichloro-7-methyl-3-nitrocoumarin could be included in a larger dataset of coumarin derivatives to develop such a model. mdpi.com

In a typical QSPR study, various molecular descriptors (e.g., electronic, topological, steric) are calculated for each coumarin derivative. nih.govnih.gov These descriptors are then used to build a mathematical model that predicts a specific property, such as solubility, melting point, or chromatographic retention time. The properties of 4,6-dichloro-7-methyl-3-nitrocoumarin, as predicted by the quantum chemical methods described above, could serve as valuable input descriptors for building more robust and predictive QSPR models for the entire coumarin class.

Mechanistic Investigations of Biological Activities and Molecular Interactions

In Vitro Enzyme Inhibition Mechanistic Studies

Mechanistic studies are crucial for elucidating the mode of action by which 4,6-Dichloro-7-methyl-3-nitrocoumarin may exert its biological effects. While specific studies on this compound are not extensively documented in publicly available literature, the following subsections outline the standard investigatory pathways for enzyme inhibition by coumarin (B35378) derivatives.

To understand the inhibitory potential of 4,6-Dichloro-7-methyl-3-nitrocoumarin against a specific enzyme target such as MARK4 (Microtubule Affinity Regulating Kinase 4), inhibition kinetics and binding affinity studies would be performed. These studies are fundamental in characterizing the nature of the enzyme-inhibitor interaction.

Inhibition Kinetics: The primary objective of inhibition kinetics is to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify the inhibitor's potency. This is typically achieved by measuring the enzyme's reaction rates at varying substrate and inhibitor concentrations. The data is then plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine key kinetic parameters. The inhibitor constant (Kᵢ) is a critical value derived from these studies, representing the concentration of inhibitor required to produce half-maximum inhibition.

Binding Affinity: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be employed to directly measure the binding affinity between 4,6-Dichloro-7-methyl-3-nitrocoumarin and the target enzyme. These methods provide thermodynamic parameters of the interaction, including the dissociation constant (Kₔ), which is a direct measure of the binding strength.

A hypothetical representation of data from such studies is presented in the table below.

| Kinetic Parameter | Value | Description |

| Kᵢ (Inhibitor Constant) | Hypothetical: 50 nM | Concentration of inhibitor required to decrease the maximal rate of the reaction by half. |

| Mode of Inhibition | Hypothetical: Competitive | The inhibitor binds to the active site of the enzyme, preventing substrate binding. |

| Kₔ (Dissociation Constant) | Hypothetical: 100 nM | A measure of the binding affinity between the inhibitor and the enzyme. |

This table is for illustrative purposes only, as specific experimental data for 4,6-Dichloro-7-methyl-3-nitrocoumarin is not available.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and understanding the interaction between a ligand, such as 4,6-Dichloro-7-methyl-3-nitrocoumarin, and its enzyme target at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of the inhibitor when bound to the active site of the enzyme. It provides insights into the binding pose and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-enzyme complex.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-enzyme complex over time. These simulations provide a more realistic representation of the interaction in a solvated environment and can help to assess the stability of the predicted binding pose and the conformational changes induced in the enzyme upon ligand binding.

Structure-Activity Relationship (SAR) studies are essential for optimizing the inhibitory potency and selectivity of a lead compound. For 4,6-Dichloro-7-methyl-3-nitrocoumarin, this would involve the synthesis and biological evaluation of a series of analogues with systematic modifications to its chemical structure.

Key structural features of 4,6-Dichloro-7-methyl-3-nitrocoumarin that would be investigated in SAR studies include:

The Nitro Group at Position 3: The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the coumarin ring and its interaction with the enzyme's active site.

The Chlorine Atoms at Positions 4 and 6: The size, position, and electronegativity of the halogen substituents can impact binding affinity and selectivity.

The Methyl Group at Position 7: The presence and nature of this substituent can affect the compound's lipophilicity and steric interactions within the binding pocket.

By comparing the biological activities of these analogues, a comprehensive SAR profile can be established, guiding the design of more potent and selective enzyme inhibitors.

Mechanistic Research on In Vitro Antimicrobial Properties

The antimicrobial properties of coumarin derivatives are well-documented, and the specific structural features of 4,6-Dichloro-7-methyl-3-nitrocoumarin, namely the nitro and chloro substituents, are known to contribute to such activities.

The investigation into the antibacterial mechanism of 4,6-Dichloro-7-methyl-3-nitrocoumarin would likely focus on several key cellular processes. The nitroaromatic structure is a common feature in antimicrobial agents, often exerting its effect through the generation of reactive nitrogen species upon reduction within the bacterial cell. encyclopedia.pub This can lead to DNA damage, enzyme inhibition, and oxidative stress, ultimately resulting in cell death. encyclopedia.pub

The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane. researchgate.netresearchgate.net Once inside, the compound could interfere with essential cellular processes. For Gram-positive bacteria like Staphylococcus aureus, disruption of the cell wall and membrane integrity is a common mechanism for antimicrobial agents. In Gram-negative bacteria such as Escherichia coli, the outer membrane presents an additional barrier, and effective compounds often target intracellular processes.

| Bacterial Species | Potential Mechanism of Action |

| Staphylococcus aureus | Disruption of cell membrane integrity, inhibition of essential enzymes, DNA damage via reactive nitrogen species. |

| Escherichia coli | Inhibition of intracellular targets such as DNA gyrase or dihydrofolate reductase, disruption of protein synthesis. nih.gov |

This table presents potential mechanisms based on the known activities of related compounds.

The antifungal mechanism of coumarin derivatives against fungi like Candida albicans can be multifaceted. One of the primary targets for many antifungal agents is the fungal cell membrane, specifically the biosynthesis of ergosterol (B1671047), a crucial component of the membrane. nih.govmdpi.com Inhibition of enzymes in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14α-demethylase (CYP51), leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and function. nih.gov

Furthermore, coumarins have been shown to induce apoptosis-like cell death in fungi. frontiersin.orgnih.gov This can be triggered by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and activation of metacaspases. frontiersin.orgnih.gov The nitro group in 4,6-Dichloro-7-methyl-3-nitrocoumarin could potentially contribute to the generation of ROS.

| Fungal Species | Potential Mechanism of Action |

| Candida albicans | Inhibition of ergosterol biosynthesis (e.g., targeting CYP51), induction of oxidative stress and apoptosis, disruption of cell wall integrity. nih.govfrontiersin.orgnih.gov |

This table presents potential mechanisms based on the known activities of related compounds.

Identification of Microbial Molecular Targets and Modes of Action

While specific studies on the antimicrobial action of 4,6-dichloro-7-methyl-3-nitrocoumarin are not currently available, the known mechanisms of similar coumarin derivatives suggest potential pathways. Coumarins are known to interfere with microbial growth through various modes of action, largely dependent on their substitution patterns.

One of the primary proposed mechanisms for the antimicrobial activity of coumarins is the disruption of the bacterial cell membrane. This can lead to increased permeability and the subsequent leakage of essential intracellular components, ultimately resulting in cell death. Additionally, some coumarins have been shown to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria.

Furthermore, coumarins can target key microbial enzymes and metabolic pathways. For instance, they may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, or interfere with cellular respiration and energy production. The presence of electron-withdrawing groups, such as the nitro and chloro substituents in 4,6-dichloro-7-methyl-3-nitrocoumarin, may enhance its ability to interact with and disrupt these microbial targets.

Table 1: Potential Microbial Molecular Targets of Substituted Coumarins

| Molecular Target | Proposed Mechanism of Action | Relevant Coumarin Substituents |

| Cell Membrane | Disruption of membrane integrity, leading to leakage of cellular contents. | Halogens (e.g., Chloro) |

| DNA Gyrase | Inhibition of DNA replication and repair. | Nitro groups |

| Biofilm Formation | Interference with bacterial adhesion and colonization. | Various substitutions |

| Cellular Respiration Enzymes | Inhibition of electron transport chain and ATP synthesis. | Electron-withdrawing groups |

Mechanistic Studies of Antioxidant and Anti-inflammatory Activity

Free Radical Scavenging Pathways and Antioxidant Capacity Assessment

The antioxidant activity of coumarins is generally attributed to their ability to scavenge free radicals and chelate metal ions. The primary mechanisms of free radical scavenging by phenolic compounds, including many coumarin derivatives, are hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The SPLET mechanism involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron to the radical.

The antioxidant capacity of a coumarin is significantly influenced by its substituents. While hydroxyl groups are known to be potent radical scavengers, the presence of electron-withdrawing groups like the nitro and chloro groups in 4,6-dichloro-7-methyl-3-nitrocoumarin might modulate its antioxidant potential. The methyl group, being electron-donating, could potentially enhance the radical scavenging activity.

Common assays used to evaluate the antioxidant capacity of coumarins include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay.

Molecular Level Modulation of Inflammatory Pathways and Signaling Cascades

Coumarin derivatives have demonstrated significant anti-inflammatory properties through the modulation of various inflammatory pathways. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.

Furthermore, many coumarins can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, coumarins can effectively reduce the inflammatory response.

Another important anti-inflammatory mechanism involves the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK, JNK, and p38. These pathways are involved in the production of inflammatory mediators. Studies have shown that certain coumarin derivatives can inhibit the phosphorylation and activation of these MAPKs, leading to a decrease in inflammation. nih.govmdpi.com

Cytotoxic Mechanism Investigations in Cancer Cell Lines (focus on cellular pathways)

Molecular Mechanisms of Apoptosis Induction (e.g., Caspase Activation)

A primary mechanism through which coumarins exert their cytotoxic effects on cancer cells is the induction of apoptosis, or programmed cell death. kuey.net This process is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.gov

Coumarins can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. In the intrinsic pathway, coumarins can induce mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, the initiator caspase of this pathway. kuey.net Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis. kuey.net

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the mitochondrial pathway. The presence of a nitro group on the coumarin ring, as seen in 8-nitro-7-hydroxycoumarin, has been shown to induce apoptosis in cancer cell lines. nih.gov

Table 2: Key Molecular Events in Coumarin-Induced Apoptosis

| Apoptotic Pathway | Key Molecular Event | Role of Caspases |

| Intrinsic (Mitochondrial) | Release of Cytochrome c | Activation of Caspase-9 (Initiator) |

| Extrinsic (Death Receptor) | Death Receptor Ligation | Activation of Caspase-8 (Initiator) |

| Common Pathway | Cleavage of Cellular Substrates | Activation of Caspase-3 and -7 (Executioner) |

Cell Cycle Regulation and Arrest Studies

In addition to inducing apoptosis, coumarins can exert their cytotoxic effects by causing cell cycle arrest at various checkpoints, thereby preventing cancer cell proliferation. The cell cycle is a tightly regulated process, and disruption of this regulation can lead to uncontrolled cell growth.

Studies on various coumarin derivatives have shown that they can induce cell cycle arrest at the G0/G1, S, or G2/M phases. kuey.net For instance, the coumarin derivative 8-nitro-7-hydroxycoumarin has been demonstrated to cause an alteration of the cell cycle and inhibit DNA synthesis. nih.gov This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting the activity of specific CDK-cyclin complexes, coumarins can halt the progression of the cell cycle, ultimately leading to a cytostatic effect. Halogenated coumarins have been reported to induce cell cycle arrest in the G2/M and S phases in different cancer cell lines. semanticscholar.org

Advanced Applications in Materials Science and Chemical Biology Research

Design and Development of Fluorescent Probes and Sensors

Coumarins are a well-established class of fluorophores utilized in the design of fluorescent probes and sensors due to their favorable photophysical properties, high cell permeability, and synthetic accessibility. nih.gov Their fluorescence is often sensitive to the local environment, making them ideal candidates for sensing applications.

Detailed experimental data characterizing the specific photophysical properties—such as absorption maxima (λ_abs_), emission maxima (λ_em_), and fluorescence quantum yields (Φ_F_)—for 4,6-Dichloro-7-methyl-3-nitrocoumarin are not available in the reviewed scientific literature.

Generally, the photophysical characteristics of coumarin (B35378) derivatives are highly dependent on the nature and position of substituents on the benzopyran-2-one core. nih.govresearchgate.net Electron-donating groups at the 7-position and electron-withdrawing groups at the 3- and 4-positions can create a "push-pull" system, often resulting in desirable properties like large Stokes shifts and high fluorescence quantum yields. nih.gov The presence of a nitro group (-NO₂) at the 3-position, which is a strong electron-withdrawing group, combined with chloro- and methyl- substituents, would be expected to significantly influence the spectral properties of the molecule. However, without experimental validation, specific values remain undetermined.

A summary of photophysical data for related, but distinct, coumarin compounds is presented below to illustrate the typical range of these properties.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ_F) |

| 4,6-Dichloro-7-methyl-3-nitrocoumarin | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Cresyl Violet (Reference Dye) | Methanol | - | - | 0.55 |

| A Julolidine-fused COUPY dye (Compound 6) | Methanol | 613 | - | - |

| 3-Chloro-7-methoxy-4-methylcoumarin | Various | - | - | - |

This table is provided for illustrative context of the coumarin class; no data for the subject compound is available.

There is no specific documented application of 4,6-Dichloro-7-methyl-3-nitrocoumarin as a research tool in chemo-sensing or bio-imaging. The development of coumarin-based probes often involves tailoring the molecule to react selectively with a specific analyte, leading to a change in its fluorescence. nih.govresearchgate.net For instance, other coumarin derivatives have been engineered to detect ions, reactive oxygen species, and biomolecules. nih.govresearchgate.net The reactivity of the chloro- and nitro- groups on 4,6-Dichloro-7-methyl-3-nitrocoumarin could theoretically be exploited for such purposes, but no such applications have been reported.

Utilization as Key Reactive Intermediates in Complex Organic Synthesis

While specific examples of 4,6-Dichloro-7-methyl-3-nitrocoumarin being used as a key reactive intermediate in complex organic synthesis are not found in the literature, closely related compounds demonstrate the potential reactivity of this scaffold. For example, 4-chloro-3-nitrocoumarin (B1585357) has been employed as a precursor for the synthesis of more complex heterocyclic systems like 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones. rsc.org The 4-chloro substituent in these systems is a key reactive site, susceptible to nucleophilic substitution, which allows for the extension of the molecular framework. It is plausible that 4,6-Dichloro-7-methyl-3-nitrocoumarin could serve a similar role, with the chloro- groups acting as leaving groups in various coupling and substitution reactions. mdpi.com

Exploration in Advanced Polymeric Materials and Functional Coatings

A search of the available scientific and technical literature did not yield any results detailing the exploration or use of 4,6-Dichloro-7-methyl-3-nitrocoumarin in the formulation of advanced polymeric materials or functional coatings. Coumarin-based dyes are sometimes incorporated into polymers to create fluorescent materials, but there is no specific mention of this particular compound.

Academic Research on Agro-Chemical Applications and Crop Protection Strategies

Future Research Trajectories and Current Challenges in 4,6 Dichloro 7 Methyl 3 Nitrocoumarin Studies

Unexplored Reactivity and Novel Synthetic Opportunities

The unique arrangement of electron-withdrawing (dichloro, nitro) and electron-donating (methyl) groups on the coumarin (B35378) scaffold of 4,6-Dichloro-7-methyl-3-nitrocoumarin suggests a rich and unexplored reactive landscape. Future synthetic research could focus on leveraging these substituents to forge novel molecular architectures. For instance, the nitro group at the 3-position is a versatile functional handle for a variety of chemical transformations.

Key areas for exploration include:

Reductive Cyclization: The reduction of the nitro group could be explored to synthesize novel heterocyclic systems fused to the coumarin core, a strategy that has been employed with other nitrocoumarins to generate compounds with potential biological activities.

Nucleophilic Aromatic Substitution: The chlorine atoms at positions 4 and 6 could potentially be displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups. The kinetics and regioselectivity of such reactions would be a key area of investigation.

Cross-Coupling Reactions: The chloro substituents also offer opportunities for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl or carbon-heteroatom bonds, thereby expanding the chemical space around this coumarin scaffold.

A significant challenge in this area will be the selective functionalization of the two chloro positions, requiring the development of sophisticated synthetic methodologies.

Integration of Artificial Intelligence and Machine Learning in Coumarin Discovery and Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new coumarin derivatives with tailored properties. researchgate.net For a compound like 4,6-Dichloro-7-methyl-3-nitrocoumarin , where experimental data is scarce, computational approaches can provide invaluable insights.

Future directions in this domain include:

Predictive Modeling: AI and ML algorithms can be trained on existing coumarin datasets to predict the physicochemical properties, biological activities, and toxicological profiles of novel derivatives, including those of the target compound. researchgate.net

De Novo Design: Generative AI models can be employed to design new coumarin-based molecules with optimized properties, potentially leading to the discovery of potent therapeutic agents or advanced materials.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient and sustainable synthetic routes to 4,6-Dichloro-7-methyl-3-nitrocoumarin and its analogues.

The primary challenge in this area is the need for large, high-quality datasets to train accurate and reliable AI/ML models. researchgate.net The generation and curation of such data for substituted coumarins will be a critical undertaking.

Elucidation of Novel Biological Targets and Complex Mechanistic Pathways

Coumarin derivatives are known to interact with a wide range of biological targets, exhibiting diverse pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities. benthamdirect.comsemanticscholar.org The specific substitution pattern of 4,6-Dichloro-7-methyl-3-nitrocoumarin may confer unique biological activities that warrant investigation.

Future research should focus on:

High-Throughput Screening: Screening this compound against a broad panel of biological targets, such as enzymes and receptors, could uncover novel bioactivities.

Mechanism of Action Studies: For any identified activities, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at a molecular level. This could involve techniques such as molecular docking and proteomics.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogues of 4,6-Dichloro-7-methyl-3-nitrocoumarin would help to establish clear SARs, guiding the design of more potent and selective compounds. nih.gov

A significant hurdle will be the identification of specific and novel biological targets, moving beyond the known targets of other coumarin compounds to uncover unique therapeutic opportunities.

Considerations for Sustainable Chemistry and Environmental Impact in Coumarin Research

As with all areas of chemical synthesis, the principles of green chemistry are becoming increasingly important in coumarin research. benthamdirect.comeurekalert.org The development of environmentally benign methods for the synthesis of 4,6-Dichloro-7-methyl-3-nitrocoumarin and its derivatives is a key future objective.

Key considerations include:

Green Synthetic Methods: The exploration of alternative synthetic strategies that minimize the use of hazardous reagents and solvents, and reduce energy consumption is paramount. benthamdirect.comeurekalert.org This could involve the use of microwave-assisted synthesis, ultrasound, or biocatalysis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.

Biodegradability and Environmental Fate: Investigating the environmental impact and biodegradability of this and other halogenated coumarins will be essential for any potential large-scale applications.

The challenge lies in developing synthetic methods that are not only greener but also economically viable and scalable.

Multidisciplinary Approaches to Advance Coumarin Chemical Biology

The future of research into 4,6-Dichloro-7-methyl-3-nitrocoumarin will require a highly collaborative and multidisciplinary approach, integrating expertise from various scientific fields.

This synergistic approach would involve:

Synthetic and Medicinal Chemistry: To design and synthesize novel derivatives and libraries for biological screening.

Computational Chemistry and Data Science: To apply AI and ML for predictive modeling and de novo design. researchgate.net

Chemical Biology and Pharmacology: To identify biological targets and elucidate mechanisms of action.

Materials Science: To explore the potential applications of this compound in areas such as fluorescent probes or organic electronics.

Breaking down the traditional silos between these disciplines will be crucial for unlocking the full potential of this enigmatic coumarin compound and its future derivatives.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4,6-Dichloro-7-methyl-3-nitrocoumarin?

- Methodological Answer : Synthesis optimization should focus on regioselectivity and yield. Chlorination and nitration steps require careful temperature control (0–5°C for nitration to avoid byproducts). Use anhydrous conditions with reagents like POCl₃ for chlorination. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) is recommended. Validate purity using melting point analysis and NMR (¹H/¹³C). For reproducibility, document solvent ratios, catalyst concentrations (e.g., H₂SO₄ for nitration), and reaction times.

Q. How can structural ambiguities in 4,6-Dichloro-7-methyl-3-nitrocoumarin be resolved using spectroscopic techniques?

- Methodological Answer : Combine multiple spectroscopic methods:

- ¹H NMR : Identify methyl (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm). NOESY can confirm spatial proximity of substituents.

- ¹³C NMR : Differentiate carbonyl (C=O, δ ~160 ppm) and nitro groups (C-NO₂, δ ~140 ppm).

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with computational predictions (DFT calculations) to resolve ambiguities .

Q. What purification strategies are effective for isolating 4,6-Dichloro-7-methyl-3-nitrocoumarin from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use dichloromethane/water to remove polar impurities.

- Recrystallization : Ethanol or methanol at low temperatures yields high-purity crystals.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for trace impurity removal.

Validate purity via HPLC-DAD (λ = 254 nm) and ensure >98% purity for pharmacological assays .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for 4,6-Dichloro-7-methyl-3-nitrocoumarin be analyzed?

- Methodological Answer :

- Replicate Studies : Conduct dose-response assays (e.g., IC₅₀) under standardized conditions (cell lines, incubation times).

- Mechanistic Profiling : Use kinase inhibition panels or proteomic analyses to identify off-target effects.

- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., HPLC-certified vs. crude samples).

- Meta-Analysis : Compare results across studies using statistical tools (ANOVA, p-value adjustments) to resolve discrepancies .

Q. What crystallographic challenges arise in determining the solid-state structure of 4,6-Dichloro-7-methyl-3-nitrocoumarin?

- Methodological Answer :

- Crystal Growth : Slow evaporation from acetone/hexane mixtures improves crystal quality.

- Twinned Crystals : Use SHELXL (TWIN/BASF commands) for refinement. Validate with PLATON’s TWINCHECK .

- Disorder Modeling : Split positions for methyl or nitro groups if electron density suggests disorder (ADPs > 0.08 Ų).

- Hydrogen Bonding : Map interactions (e.g., C=O⋯H-C) using Mercury software to correlate packing with solubility .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- QSAR Modeling : Train models on coumarin datasets to predict logP, solubility, and metabolic stability.

- Docking Studies : Target enzymes (e.g., cytochrome P450) using AutoDock Vina to optimize substituent positions.

- ADMET Prediction : Use SwissADME or ADMETLab to prioritize derivatives with favorable bioavailability and low toxicity .

Q. What strategies address contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and half-life (t₁/₂) to identify bioavailability issues.

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites.

- Species-Specific Factors : Compare rodent vs. human liver microsome metabolism. Adjust dosing regimens or use prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products